4-Benzyl-6-chloro-2-methylpyrimidine
Overview
Description
“4-Benzyl-6-chloro-2-methylpyrimidine” is a chemical compound used extensively in scientific research. It is also known as “N4-benzyl-6-chloro-N4-methylpyrimidine-2,4-diamine” with a CAS Number of 860650-68-6 .
Synthesis Analysis
Pyrimidines, including “this compound”, can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another approach involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C12H13ClN4/c1-17(8-9-5-3-2-4-6-9)11-7-10(13)15-12(14)16-11/h2-7H,8H2,1H3,(H2,14,15,16)
. This indicates that the compound contains 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms. Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is 248.71 . The compound’s SMILES string isCc1nc(Cl)cc(NCc2ccccc2)n1
, which provides a textual representation of its chemical structure.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research has focused on understanding the crystal and molecular structures of compounds related to 4-Benzyl-6-chloro-2-methylpyrimidine. For example, studies have detailed the crystal structures of its isomeric compounds, highlighting substantial hydrogen-bonding interactions that lead to layered structures in the crystal matrix (Odell, McCluskey, Failes, & Tiekink, 2007). These findings are crucial for designing compounds with desired physical and chemical properties.
Synthesis and Process Research
The synthesis of 4,6-Dichloro-2-methylpyrimidine, a closely related compound, demonstrates its importance as an intermediate in synthesizing anticancer drugs like dasatinib (Guo Lei-ming, 2012). This research provides insights into optimal synthesis conditions, which are vital for the efficient production of pharmaceuticals.
Antimicrobial Activity Studies
Compounds derived from this compound have been evaluated for their antimicrobial activities. New 2-Arylsulphonamidopyrimidines, prepared through condensation reactions involving similar structures, showed promising antimicrobial properties (Kartik, Vadodaria, Dave, & Hansa, 2014). Such studies are pivotal in the search for new antimicrobial agents.
Pharmaceutical Development and Medicinal Chemistry
Research on derivatives of this compound has led to the development of compounds with significant biological activity. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing potential as new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Solubility and Thermodynamic Studies
The solubility of related compounds in various solvents has been studied to understand their interaction with solvents at different temperatures, providing essential data for pharmaceutical formulation development (Yao, Xia, & Li, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
4-benzyl-6-chloro-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-9-14-11(8-12(13)15-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVMIXIHUKLYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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